3,4-dichloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide
Description
3,4-Dichloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide is a benzamide derivative characterized by:
- Triazole moiety: The 1,2,3-triazole ring, often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), contributes to hydrogen bonding and metal coordination capabilities .
- N-Substituted ethyl group: The ethyl linker connects the benzamide to a phenyl group and the triazole, creating a branched structure that may affect solubility and conformational flexibility.
Properties
IUPAC Name |
3,4-dichloro-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O/c18-14-7-6-13(10-15(14)19)17(24)22-16(11-23-20-8-9-21-23)12-4-2-1-3-5-12/h1-10,16H,11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGKEXGVKYYOKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, which can be synthesized through a click chemistry reaction between an azide and an alkyne. The resulting triazole is then coupled with a benzoyl chloride derivative under basic conditions to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: The dichloro substituents on the benzene ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides with different functional groups.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 3,4-dichloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide typically involves the reaction of appropriate precursors through methods such as the CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) reaction. This method allows for the efficient formation of the triazole ring, which is crucial for the compound's biological activity . The compound has a molecular formula of C17H14Cl2N4O and a CAS number of 2034548-43-9 .
Antimicrobial Activity
Research has demonstrated that compounds containing the triazole moiety exhibit notable antimicrobial properties. The presence of the triazole ring in this compound enhances its efficacy against various bacterial strains. Studies have shown that derivatives of triazoles can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making this compound a candidate for further development in antimicrobial therapies .
Anticancer Potential
The anticancer properties of triazole derivatives have been extensively studied. For instance, research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .
Antiviral Properties
The compound has also shown promise in antiviral applications. Studies suggest that triazole derivatives can inhibit viral replication by targeting specific viral enzymes or proteins. This property positions this compound as a potential candidate for developing antiviral agents against diseases caused by RNA viruses .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, affecting their activity. The compound may also interact with cellular receptors or proteins, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide
- Structural Differences :
- Chloro substituents at 2,4-positions (vs. 3,4-).
- 1,3,4-Thiadiazole ring (vs. 1,2,3-triazole).
- Trichloroethyl group (vs. phenyl-ethyl-triazole).
- Synthesis : Dehydrosulfurization of hydrazinecarbothioamide using iodine/triethylamine .
- Implications: Thiadiazoles are known for semiconductor and antimicrobial applications, suggesting divergent uses compared to triazole-containing analogs .
3,5-Dichloro-N-(1,1-dimethylpropynyl)benzamide
- Structural Differences :
- Chloro substituents at 3,5-positions (vs. 3,4-).
- Dimethylpropynyl group (vs. phenyl-ethyl-triazole).
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Structural Differences :
- Acetamide linkage (vs. benzamide).
- Thiazole ring (vs. triazole).
- Crystal Structure : The dichlorophenyl and thiazole rings are twisted by 61.8°, influencing packing and hydrogen bonding (N–H⋯N interactions) .
- Coordination Chemistry : Thiazole’s sulfur atom enhances metal-binding capacity, relevant for catalysis or medicinal chemistry .
Functional Group and Pharmacophore Comparisons
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate
- Structural Overlap :
- Contains a 1,2,4-triazole ring (vs. 1,2,3-triazole).
- Carbamate group (vs. benzamide).
- NMR Data : Peaks at δ 13.0 ppm (NH-triazole) highlight electronic differences between triazole regioisomers .
Biological Activity
3,4-Dichloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide is a compound of interest due to its potential biological activities. The structure incorporates a triazole moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical formula for this compound can be represented as follows:
Synthesis
The compound can be synthesized through various methods involving the coupling of dichlorobenzamide with phenyl and triazole derivatives. The typical synthetic route includes:
- Formation of the Triazole Ring : Utilizing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) method to form the triazole.
- Coupling Reaction : The resulting triazole is then coupled with 3,4-dichlorobenzoyl chloride to yield the final product.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing triazole rings. For instance, derivatives similar to this compound have demonstrated significant activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6.25 μg/mL |
| Escherichia coli | 12.5 μg/mL |
These values indicate that the compound may serve as a lead for developing new antibacterial agents targeting resistant strains.
Anticancer Activity
Research has also focused on the anticancer potential of triazole derivatives. In vitro studies have shown that similar compounds exhibit cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 10.5 |
These findings suggest that the compound may interact with cellular pathways involved in cancer progression.
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes critical for microbial growth and cancer cell proliferation.
- Disruption of Membrane Integrity : The compound may affect cell membrane permeability in bacteria and cancer cells.
- Induction of Apoptosis : Evidence suggests that similar compounds can trigger programmed cell death in malignant cells.
Case Studies
A recent case study investigated the effects of a related triazole derivative in a murine model of bacterial infection. The results indicated a significant reduction in bacterial load in treated animals compared to controls, supporting the antimicrobial efficacy observed in vitro.
Q & A
Q. What are the established synthetic routes for 3,4-dichloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide, and how do reaction conditions influence yield?
The synthesis typically involves coupling a benzamide derivative with a triazole-containing intermediate. A general protocol (derived from analogous compounds) includes:
- Step 1: Reacting 3,4-dichlorobenzoyl chloride with an amine intermediate (e.g., 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethylamine) in anhydrous dichloromethane under nitrogen.
- Step 2: Optimizing solvent choice (e.g., ethanol or THF) and reflux conditions (4–6 hours) to achieve >70% yield .
- Purification: Column chromatography using silica gel (eluent: ethyl acetate/hexane, 1:3) and recrystallization from ethanol.
Key variables: Temperature, solvent polarity, and stoichiometric ratios of reactants. Lower temperatures (<50°C) reduce side reactions like triazole ring decomposition .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths and angles (e.g., triazole C–N bonds ≈1.31–1.34 Å; benzamide C=O bond ≈1.22 Å) .
- NMR spectroscopy: Key signals include:
- ¹H NMR: δ 8.2–8.5 ppm (triazole protons), δ 7.3–7.8 ppm (aromatic protons from benzamide and phenyl groups).
- ¹³C NMR: δ 165–170 ppm (carbonyl carbon), δ 145–150 ppm (triazole carbons) .
- Mass spectrometry: ESI-MS typically shows [M+H]⁺ peaks with isotopic patterns consistent with Cl atoms .
Q. What in vitro assays are used to evaluate its biological activity, and how are contradictions in data resolved?
- Primary assays: TRPM8 antagonism (calcium flux assays, IC₅₀ ≈0.1–1 µM) or macrophage migration inhibition (Boyden chamber assays, % inhibition at 10 µM) .
- Contradiction resolution: Discrepancies between replicate studies often arise from differences in cell lines (e.g., HEK293 vs. primary macrophages) or assay buffers. Normalize data using internal controls (e.g., ISO-1 for migration assays) and validate with orthogonal methods (e.g., Western blotting for protein targets) .
Advanced Research Questions
Q. How does the compound interact with macromolecular targets (e.g., TRPM8 or InhA enzymes), and what computational methods validate these interactions?
- Molecular docking: The triazole moiety forms π-π interactions with TRPM8’s Tyr1004, while the dichlorobenzamide group binds hydrophobic pockets (e.g., Val981) .
- MD simulations: Stability of ligand-protein complexes is assessed via RMSD (<2 Å over 50 ns simulations). Cl substituents enhance binding entropy by displacing ordered water molecules .
- Experimental validation: Mutagenesis of predicted binding residues (e.g., Tyr1004Ala) reduces activity by >50% .
Q. What strategies optimize the compound’s pharmacokinetic properties while retaining activity?
- Lipinski’s Rule compliance: The compound’s logP (~3.5) and molecular weight (~400 g/mol) are acceptable, but poor solubility (<10 µg/mL) requires formulation adjustments (e.g., PEGylation or cyclodextrin complexes) .
- Metabolic stability: Microsomal assays (human liver microsomes) identify vulnerable sites (e.g., triazole N-methylation). Introduce electron-withdrawing groups (e.g., CF₃) to block oxidation .
Q. How is crystallographic data utilized to resolve structural ambiguities or polymorphism?
- SC-XRD datasets (e.g., CCDC entries) reveal polymorphic forms. For example, orthorhombic vs. monoclinic crystals differ in packing efficiency, impacting dissolution rates .
- Refinement protocols: SHELXL software refines anisotropic displacement parameters and hydrogen-bonding networks (R-factor <0.05 for high-resolution data) .
Q. What are the compound’s stability profiles under varying storage conditions, and how are degradation products analyzed?
- Forced degradation studies:
- Hydrolytic: 0.1 M HCl/NaOH at 60°C for 24 hours → cleavage of the amide bond (~15% degradation).
- Oxidative: 3% H₂O₂ → triazole ring oxidation (~20% degradation).
- Analytical tools: HPLC-PDA (gradient: 10–90% acetonitrile in 20 minutes) coupled with HRMS identifies major degradants (e.g., dichlorobenzoic acid) .
Q. How does the compound’s selectivity profile compare to structurally related analogs in target-class screens?
Q. What in vivo models are appropriate for evaluating efficacy, and how are PK/PD relationships modeled?
Q. How are structural modifications (e.g., halogen substitution or triazole isomerism) systematically explored?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
